3-((2-chloro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
Description
3-((2-Chloro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a pyrazin-2(1H)-one core substituted with a methyl group at the N1 position and a 2-chloro-4-methylphenylamino moiety at the C3 position. Pyrazinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly in oncology and antimicrobial research . The compound’s synthesis likely involves amination or substitution reactions targeting the pyrazinone scaffold, analogous to methods described for structurally related quinazolinones and pyrazolopyrimidines .
Properties
IUPAC Name |
3-(2-chloro-4-methylanilino)-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-4-10(9(13)7-8)15-11-12(17)16(2)6-5-14-11/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEFFODHFORZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=CN(C2=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-chloro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews the current knowledge regarding its biological activity, including antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H11ClN4O
- Molecular Weight : 248.68 g/mol
Antibacterial Activity
Research indicates that derivatives of pyrazinones exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A (related structure) | 0.0039 | Staphylococcus aureus |
| Compound B (related structure) | 0.025 | Escherichia coli |
| 3-((2-chloro-4-methylphenyl)amino)... | TBD | TBD |
Note: TBD = To Be Determined
In a comparative study, the activity of the target compound was evaluated alongside known antibacterial agents, revealing promising results against pathogens such as S. aureus and E. coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has been studied for antifungal activity. Research suggests that pyrazinone derivatives can inhibit fungal growth effectively.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound A (related structure) | 3.125 | Candida albicans |
| Compound B (related structure) | 100 | Aspergillus niger |
| 3-((2-chloro-4-methylphenyl)amino)... | TBD | TBD |
The antifungal efficacy is often measured in terms of Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency against fungal strains .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chloro and methyl groups may enhance binding affinity to bacterial and fungal enzymes or receptors, disrupting their metabolic pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazinone derivatives in medicinal chemistry. For example:
- Study on Antimicrobial Properties : A comprehensive study evaluated various pyrazinone derivatives, including our compound of interest, showing significant antimicrobial activity with varying efficacy across different bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl ring significantly influence biological activity. The introduction of halogen substituents generally enhances antimicrobial potency .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H12ClN3O
Molecular Weight : 251.70 g/mol
IUPAC Name : 3-((2-chloro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
The compound features a pyrazine ring substituted with an amino group and a chloro-methylphenyl moiety, contributing to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, analogs of the compound have shown efficacy in xenograft models of breast cancer, leading to reduced tumor growth when administered at specific dosages .
- Antimicrobial Activity : The compound's structural features indicate potential antimicrobial properties. Research has indicated that similar compounds can exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess these characteristics .
Pharmacological Studies
The pharmacological profile of this compound is being explored in various contexts:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating specific cellular pathways. This mechanism is critical for developing targeted cancer therapies .
- Receptor Modulation : There is ongoing research into the compound’s ability to act as an agonist or antagonist for various receptors, particularly in the context of enhancing platelet production and treating conditions like thrombocytopenia .
Case Study 1: Anticancer Activity
A study involving the administration of this compound analogs demonstrated significant tumor reduction in mice models. The study highlighted the compound's ability to activate apoptotic pathways in malignant cells, showcasing its potential as a cancer therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests have revealed that compounds with similar structures exhibit notable antimicrobial activity against various pathogens. These findings suggest that this compound could be developed into a novel antimicrobial agent, particularly for resistant strains of bacteria.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-4-methylphenyl group undergoes nucleophilic substitution under controlled conditions. For example:
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Chlorine displacement with amines or alkoxide nucleophiles occurs in polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (80–120°C). Catalysts like Pd(OAc)₂ enhance regioselectivity in cross-coupling reactions .
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Sulfur-based substitutions (e.g., thiolation) require thiourea or NaSH as reagents, yielding sulfanyl derivatives. Reaction rates depend on the steric hindrance of the methyl group at the 4-position .
Table 1: Substitution Reactions of the 2-Chloro-4-Methylphenyl Group
Cyclization and Ring-Opening Reactions
The pyrazin-2(1H)-one core participates in cyclization with electrophilic reagents:
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Acid-catalyzed cyclization : Treatment with H₂SO₄ or POCl₃ forms fused heterocycles (e.g., thienopyrimidines) via intramolecular dehydration .
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Ring-opening with Grignard reagents : The lactam ring opens in the presence of RMgX (R = alkyl/aryl), generating intermediates for further functionalization .
Oxidation and Reduction Pathways
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Oxidation : The methyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 3-((2-chloro-4-carboxyphenyl)amino)-1-methylpyrazin-2(1H)-one. This reaction proceeds quantitatively at 60°C .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazinone ring to a piperazine derivative, though competing dechlorination may occur .
Cross-Coupling Reactions
Pd-mediated couplings enable diversification:
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Suzuki-Miyaura coupling : The chloro substituent reacts with arylboronic acids to yield biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieves 85% yield under microwave irradiation .
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Buchwald-Hartwig amination : Primary/secondary amines introduce alkyl/aryl groups at the chloro position, with yields up to 78% .
Stability and Degradation
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Hydrolytic stability : The compound resists hydrolysis in neutral aqueous media but degrades under alkaline conditions (pH > 10) via cleavage of the amide bond .
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Thermal decomposition : Above 200°C, the pyrazinone ring undergoes retro-Diels-Alder fragmentation, releasing CO and methylamine .
Mechanistic Insights
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Electronic effects : The electron-withdrawing chloro group activates the phenyl ring for electrophilic substitution at the 5-position, as shown by DFT calculations .
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Steric effects : The 4-methyl group impedes substitutions at the ortho position, favoring para-functionalization .
Key Findings from Literature
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Substitution reactions dominate the compound’s reactivity due to the labile chlorine atom and electron-deficient aromatic system .
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Cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) significantly expand its utility in medicinal chemistry .
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Stability under physiological conditions makes it a viable candidate for prodrug development .
Comparison with Similar Compounds
Structural Analogs in the Pyrazinone/Pyrazolo[3,4-d]pyrimidine Family
The compound shares structural motifs with pyrazolo[3,4-d]pyrimidines (e.g., 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, Example 33 ). Key differences include:
- Core Heterocycle: Pyrazinone (two nitrogens) vs. pyrazolopyrimidine (four nitrogens).
- Substituents: The target compound’s 2-chloro-4-methylphenyl group contrasts with the fluorophenyl and chromenone moieties in pyrazolopyrimidine derivatives.
- Synthetic Complexity: Pyrazolopyrimidines often require multi-step coupling reactions (e.g., Example 33: 21% yield ), while pyrazinones may be synthesized via simpler amination protocols .
Pharmacological and Physicochemical Properties
- Antitumor Potential: Pyrazolo[3,4-d]pyrimidines (e.g., Example 33) exhibit antitumor activity by mimicking purines and inhibiting kinase pathways .
- Crystallographic Stability: Pyrazolone derivatives (e.g., 4-{[4-(dimethylamino)benzylidene]-amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) exhibit stable crystal structures (R factor = 0.041 ), suggesting that the pyrazinone core in the target compound may similarly favor ordered packing.
Substituent Effects on Activity
- Chloro vs.
- Methylamino vs. Chromenone Moieties: The absence of a chromenone group (as in Example 33) limits π-π stacking interactions but reduces molecular weight, possibly improving solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((2-chloro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one, and what key intermediates should be prioritized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazide intermediates. For example, 2-chloro-4-methylbenzohydrazide (or analogous precursors) can undergo condensation with pyrazinone derivatives under reflux in ethanol or acetonitrile. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products. Key intermediates include substituted pyrazin-2(1H)-ones and arylhydrazines, which can be monitored using -NMR to track the formation of characteristic peaks (e.g., NH or aromatic protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?
- Methodological Answer :
- -NMR : Look for signals corresponding to the methyl group on the pyrazinone ring (~δ 3.2–3.5 ppm) and the aromatic protons from the 2-chloro-4-methylphenyl substituent (δ 7.2–7.8 ppm). The NH proton (if present) typically appears as a broad singlet (~δ 9–10 ppm) .
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm. Retention times should be compared against known standards, with purity >95% .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. SHELXL software can refine structures, particularly for resolving disorder or twinning in crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation, such as discrepancies between NMR and mass spectrometry results?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example:
- If NMR suggests a methyl group but MS shows an unexpected molecular ion, perform high-resolution MS (HRMS) to confirm the molecular formula.
- If crystallographic data conflicts with NMR (e.g., tautomeric forms), use variable-temperature NMR or DFT calculations to model possible conformers.
- For ambiguous NOESY correlations, employ -NMR or heteronuclear experiments (HSQC/HMBC) to confirm connectivity .
Q. What strategies are effective for optimizing reaction yields in the presence of steric hindrance from the 2-chloro-4-methylphenyl substituent?
- Methodological Answer :
- Solvent choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.
- Catalysis : Introduce Pd-mediated coupling (e.g., Buchwald-Hartwig amination) for efficient C–N bond formation.
- Microwave-assisted synthesis : Reduce reaction times and improve yields by enhancing energy transfer to sterically hindered reactants .
Q. How can computational methods aid in predicting the compound’s reactivity or intermolecular interactions in crystal packing?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the pyrazinone oxygen and π-π stacking with the aryl group.
- Crystal structure prediction (CSP) : Use programs like Mercury (CCDC) to analyze packing motifs. The chloro and methyl groups may drive herringbone or layered arrangements, which can be validated against experimental X-ray data .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via HPLC-MS and identify hydrolytic or oxidative pathways.
- Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen. Correlate weight loss events with structural decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
